A-Aminoisobutyric acid hydroxamate

CAS No.:

Cat. No.: VC18423168

Molecular Formula: C4H8N2O4

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N2O4 |

|---|---|

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |

| Standard InChI Key | TWSZBMWQULUGEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NO)(C(=O)O)N |

Introduction

Chemical Structure and Molecular Properties

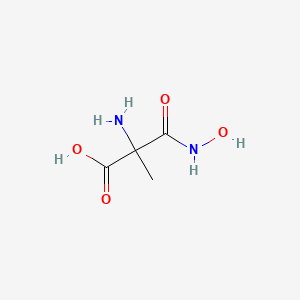

A-Aminoisobutyric acid hydroxamate possesses a compact molecular architecture centered on a branched carbon backbone. The IUPAC name, 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid, reflects its substitution pattern: a methyl group at the β-carbon, an amino group at the α-position, and a hydroxamate group at the γ-carbon. This configuration enables dual functionality: the hydroxamate moiety acts as a metal-chelating agent, while the amino group participates in hydrogen bonding and electrostatic interactions .

Table 1: Molecular Properties of A-Aminoisobutyric Acid Hydroxamate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O₄ |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |

| CAS Number | Not publicly disclosed |

| Solubility | Water-soluble (predicted) |

The hydroxamate group’s ability to coordinate zinc ions is critical for its interaction with HDACs, which rely on zinc-dependent catalytic mechanisms .

Mechanism of Histone Deacetylase Inhibition

HDACs regulate gene expression by removing acetyl groups from histone lysine residues, leading to chromatin condensation and transcriptional repression. A-Aminoisobutyric acid hydroxamate inhibits HDACs by binding to their active-site zinc ions, blocking substrate access. This inhibition prevents deacetylation, maintaining an open chromatin structure and promoting tumor suppressor gene expression .

Structural Basis of Inhibition

-

Zinc Chelation: The hydroxamate group forms a bidentate coordination complex with Zn²⁺ in HDACs, mimicking the transition state of acetylated lysine .

-

Hydrogen Bonding: The amino and carbonyl groups stabilize interactions with HDAC residues (e.g., Asp 264 in HDAC1) .

-

Steric Effects: The methyl group at the β-carbon may enhance selectivity by fitting into hydrophobic pockets of specific HDAC isoforms .

Comparative studies of hydroxamic acid inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid (SAHA), suggest that A-Aminoisobutyric acid hydroxamate’s smaller size could favor isoform-specific targeting, potentially reducing off-target effects .

Biological Activities and Research Findings

While direct studies on A-Aminoisobutyric acid hydroxamate are sparse, its structural analogs and mechanistic parallels provide insights:

HDAC Isoform Selectivity

Class I HDACs (e.g., HDAC1, HDAC2) are preferentially inhibited by hydroxamic acids due to conserved active-site geometries. Peptide-based hydroxamate inhibitors, such as H3(23–29)K27Hd, exhibit nanomolar potency against HDAC1/2-containing complexes (IC₅₀ = 12–45 nM) . A-Aminoisobutyric acid hydroxamate’s potency remains unquantified but is hypothesized to align with these values due to shared pharmacophores.

Epigenetic Modulation in Disease Models

-

Cancer: Hydroxamic acids reverse aberrant histone deacetylation in leukemia and solid tumors, inducing cell cycle arrest and apoptosis .

-

Neurodegeneration: HDAC inhibition ameliorates synaptic plasticity deficits in Alzheimer’s models by enhancing acetylated histone H3 levels .

Synthetic Methodologies and Challenges

A-Aminoisobutyric acid hydroxamate can be synthesized via hydroxylamine-mediated nucleophilic acyl substitution of ester precursors. For example, reacting methyl 2-aminoisobutyrate with hydroxylamine hydrochloride in basic methanol yields the hydroxamate .

Key Synthetic Considerations

-

Reagent Compatibility: Hydroxylamine’s nucleophilicity is pH-dependent, requiring alkaline conditions (pH > 9) for optimal reactivity .

-

Side Reactions: Competing hydrolysis to carboxylic acids necessitates anhydrous conditions and stoichiometric hydroxylamine .

-

Purification: Hydrophilic byproducts (e.g., NaCl) are removed via ion-exchange chromatography or recrystallization .

| Compound | IC₅₀ (HDAC1) | Selectivity | Clinical Status |

|---|---|---|---|

| SAHA | 10 nM | Pan-HDAC | Approved (CTCL) |

| Tubastatin A | 15 nM | HDAC6-selective | Preclinical |

| A-Aminoisobutyric acid hydroxamate | N/A | Hypothesized HDAC1/2 | Research phase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume